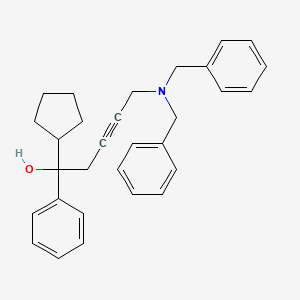![molecular formula C30H19N3O8S B11682012 5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11682012.png)
5-(6,7-dimethoxy-4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6,7-dimetoxi-4-oxo-4H-3,1-benzoxazin-2-il)-2-{4-[(4-nitrofenil)sulfanyl]fenil}-1H-isoindol-1,3(2H)-diona es un compuesto orgánico complejo con una estructura única que combina múltiples grupos funcionales
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 5-(6,7-dimetoxi-4-oxo-4H-3,1-benzoxazin-2-il)-2-{4-[(4-nitrofenil)sulfanyl]fenil}-1H-isoindol-1,3(2H)-diona implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. El proceso generalmente comienza con la preparación de los intermediarios benzoxazinona e isoindol, seguido de su acoplamiento en condiciones controladas. Los reactivos comunes utilizados en estas reacciones incluyen dimetoxi benceno, sulfuro de nitrofenilo y derivados de isoindol. Las condiciones de reacción a menudo implican el uso de disolventes como diclorometano y acetonitrilo, con catalizadores como paladio o cobre para facilitar las reacciones de acoplamiento .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas de síntesis similares pero a mayor escala. El proceso se optimizaría para la eficiencia y el rendimiento, utilizando a menudo reactores de flujo continuo y sistemas automatizados para controlar los parámetros de reacción. Se emplean pasos de purificación como la recristalización y la cromatografía para asegurar la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(6,7-dimetoxi-4-oxo-4H-3,1-benzoxazin-2-il)-2-{4-[(4-nitrofenil)sulfanyl]fenil}-1H-isoindol-1,3(2H)-diona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son posibles, dependiendo de los grupos funcionales involucrados
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como permanganato de potasio, agentes reductores como borohidruro de sodio y disolventes como diclorometano y acetonitrilo. Las condiciones de reacción normalmente implican temperaturas y niveles de pH controlados para garantizar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o aminas. Las reacciones de sustitución pueden introducir varios grupos funcionales, dando lugar a una amplia gama de derivados .
Aplicaciones Científicas De Investigación
5-(6,7-dimetoxi-4-oxo-4H-3,1-benzoxazin-2-il)-2-{4-[(4-nitrofenil)sulfanyl]fenil}-1H-isoindol-1,3(2H)-diona tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos .
Mecanismo De Acción
El mecanismo de acción de 5-(6,7-dimetoxi-4-oxo-4H-3,1-benzoxazin-2-il)-2-{4-[(4-nitrofenil)sulfanyl]fenil}-1H-isoindol-1,3(2H)-diona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir enzimas o receptores, lo que lleva a cambios en los procesos celulares. Por ejemplo, puede inhibir la quimotripsina y la elastasa de leucocitos humanos, afectando las vías de degradación de proteínas .
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 3-(5,7-dimetoxi-4-oxo-4H-croman-2-il)propanoico
- 5,7-Dihidroxi-2-(3-hidroxi-4-metoxifenil)-4-benzopirona (Diosmetina)
- 2-Hidroxi-3-(5-hidroxi-7,8-dimetoxi-4-oxo-4H-croman-2-il)fenil β-D-glucopiranósido .
Singularidad
Lo que distingue a 5-(6,7-dimetoxi-4-oxo-4H-3,1-benzoxazin-2-il)-2-{4-[(4-nitrofenil)sulfanyl]fenil}-1H-isoindol-1,3(2H)-diona es su combinación única de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Fórmula molecular |
C30H19N3O8S |
|---|---|
Peso molecular |
581.6 g/mol |
Nombre IUPAC |
5-(6,7-dimethoxy-4-oxo-3,1-benzoxazin-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C30H19N3O8S/c1-39-25-14-23-24(15-26(25)40-2)31-27(41-30(23)36)16-3-12-21-22(13-16)29(35)32(28(21)34)17-4-8-19(9-5-17)42-20-10-6-18(7-11-20)33(37)38/h3-15H,1-2H3 |
Clave InChI |
CXOYRIYHBOBHGP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-{2,5-dimethyl-3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B11681933.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide](/img/structure/B11681941.png)
![2-{[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11681964.png)
![N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]-6-methoxynaphthalene-2-carbohydrazide](/img/structure/B11681973.png)
![(5E)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681981.png)

![ethyl 2-{[1-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)ethyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11681986.png)
![(5Z)-5-{3-ethoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11681991.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11681995.png)
![ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682000.png)
![(5E)-5-[(2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682003.png)
![2-bromo-6-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl tricyclo[3.3.1.1~3,7~]decane-1-carboxylate](/img/structure/B11682008.png)
![{2-[(E)-({[(1-ethyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]phenoxy}acetic acid](/img/structure/B11682015.png)

